Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Organic Synthesis Process Chemistry Phenoxyacetate Intermediates

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (CAS 528892-33-3) is a disubstituted aromatic ether characterized by the presence of both a bromine atom at the para-position and a nitro group at the ortho-position relative to the ether linkage on a phenoxyacetic acid ethyl ester core. It is primarily utilized as a versatile intermediate in organic synthesis, where the bromine atom serves as a handle for cross-coupling reactions and the nitro group can be selectively reduced to an amine for further derivatization.

Molecular Formula C10H10BrNO5
Molecular Weight 304.09 g/mol
CAS No. 528892-33-3
Cat. No. B1632624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromo-2-nitrophenoxy)acetate
CAS528892-33-3
Molecular FormulaC10H10BrNO5
Molecular Weight304.09 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3
InChIKeySRRPEZQNZGHKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (CAS 528892-33-3) – Chemical Identity and Role as a Specialized Phenoxyacetate Building Block


Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (CAS 528892-33-3) is a disubstituted aromatic ether characterized by the presence of both a bromine atom at the para-position and a nitro group at the ortho-position relative to the ether linkage on a phenoxyacetic acid ethyl ester core [1]. It is primarily utilized as a versatile intermediate in organic synthesis, where the bromine atom serves as a handle for cross-coupling reactions and the nitro group can be selectively reduced to an amine for further derivatization . The compound is documented as a precursor in the synthesis of more complex heterocyclic systems, including benzoxazinone derivatives .

Why Ethyl 2-(4-bromo-2-nitrophenoxy)acetate Cannot Be Replaced by Common Analogs in Regioselective Synthesis


Simple substitution with other halogenated or nitro-substituted phenoxyacetates fails due to the specific electronic and steric profile conferred by the 4-bromo-2-nitro substitution pattern. Unlike the 4-nitro analog (ethyl 2-(4-nitrophenoxy)acetate), the bromine atom in the target compound provides a distinct heavy atom effect and a cross-coupling handle that is absent in the purely nitro-substituted analog, which is synthesized under different conditions (e.g., using ethyl chloroacetate vs. ethyl bromoacetate) and yields a product with significantly different physicochemical properties, including a higher melting point of 75-76°C . Furthermore, the ethyl ester moiety offers superior lipophilicity (LogP = 2.82) compared to the corresponding carboxylic acid (2-(4-bromo-2-nitrophenoxy)acetic acid), which is critical for solubility and membrane permeability in subsequent steps, thereby making generic substitution a high-risk strategy for maintaining synthetic route fidelity and downstream biological activity .

Quantitative Differentiation of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate Against Closest Analogs


Synthesis Yield Comparison: Ethyl 2-(4-bromo-2-nitrophenoxy)acetate vs. Ethyl 2-(4-nitrophenoxy)acetate

The target compound is synthesized via alkylation of 4-bromo-2-nitrophenol with ethyl bromoacetate, achieving a notably high yield of 97% under mild conditions (DMF, K2CO3, 20-50°C) without requiring further purification . In contrast, the synthesis of the close analog ethyl 2-(4-nitrophenoxy)acetate (lacking the bromine substituent) from 4-nitrophenol and ethyl chloroacetate proceeds with a significantly lower yield of 73.3% under comparable conditions, yielding a crystalline product with a melting point of 75-76°C .

Organic Synthesis Process Chemistry Phenoxyacetate Intermediates

Lipophilicity and Physicochemical Profile: Ethyl Ester vs. Carboxylic Acid Analog

The target compound's ethyl ester moiety confers a calculated LogP of 2.82, indicating significantly higher lipophilicity compared to its carboxylic acid analog, 2-(4-bromo-2-nitrophenoxy)acetic acid (CAS 128627-49-6), which is predicted to have a lower LogP and is a solid at room temperature . The target compound is an oil at ambient conditions, which simplifies handling in certain solution-phase syntheses compared to the solid acid . This difference in physical state and lipophilicity can be a critical factor in reaction design, particularly in processes requiring anhydrous conditions or when the compound must traverse biological membranes in cell-based assays.

Medicinal Chemistry Drug Design Physicochemical Properties

Structural Confirmation and Purity Assessment via NMR Fingerprinting

A definitive ¹H NMR spectral fingerprint for the target compound in CDCl₃ has been reported, with characteristic signals at δ 7.85 (1H, d), 7.45 (1H, dd), 6.75 (1H, d), 4.55 (2H, s), 4.05 (2H, q), and 1.10 (3H, t) . This provides a robust benchmark for identity verification and purity assessment in procurement scenarios. While NMR data for close analogs like methyl 2-(4-bromo-2-nitrophenoxy)acetate (CAS 698982-99-9) are likely similar, the specific ethyl ester resonances (quartet at 4.05 ppm and triplet at 1.10 ppm) provide a unique signature that distinguishes it from the methyl ester analog, which would exhibit a singlet for the methoxy protons.

Analytical Chemistry Quality Control Structural Verification

Antimicrobial Activity Potential: Halo-Nitro Structural Class Benchmarking

Compounds containing both bromo and nitro substituents on an aromatic ring, such as the target compound, belong to a class of sec-α-halo-nitro compounds that have demonstrated antibacterial and antifungal activity [1]. Within this class, sec-bromo derivatives are reported to be the most active and stable antimicrobial agents [2]. While specific MIC data for ethyl 2-(4-bromo-2-nitrophenoxy)acetate against a defined pathogen panel is not available in the public domain, the presence of both the bromine and nitro groups positions it favorably within this structure-activity relationship (SAR) framework compared to analogs lacking one of these substituents, such as ethyl 2-(4-nitrophenoxy)acetate (no bromine) or ethyl 2-(4-bromophenoxy)acetate (no nitro).

Antimicrobial Research Structure-Activity Relationship Agrochemicals

Synthetic Utility: Versatile Intermediate for Benzoxazinone and Heterocyclic Synthesis

The target compound is explicitly documented as a key intermediate in the synthesis of 6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, a privileged heterocyclic scaffold with applications in medicinal chemistry . The nitro group can be reduced to an amine, which then undergoes intramolecular cyclization to form the benzoxazinone ring, while the bromine atom remains available for further functionalization via cross-coupling reactions. This dual functionality is not present in the 4-nitro analog (ethyl 2-(4-nitrophenoxy)acetate), which lacks the bromine handle, limiting its utility in convergent synthesis strategies that require orthogonal reactivity. The benzoxazinone product is cited in patent literature (WO2003/97639) as part of a series of compounds with biological activity .

Heterocyclic Chemistry Drug Discovery Agrochemical Intermediates

High-Value Research and Industrial Application Scenarios for Ethyl 2-(4-bromo-2-nitrophenoxy)acetate


Medicinal Chemistry: Synthesis of Diversifiable Benzoxazinone Libraries

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is the preferred starting material for constructing 6-bromo-substituted 2H-benzo[b][1,4]oxazin-3(4H)-one scaffolds . Reduction of the nitro group yields an aniline intermediate, which undergoes spontaneous or mild acid-catalyzed cyclization with the ester moiety to form the benzoxazinone core. The bromine substituent at the 6-position of the resulting heterocycle is then available for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for biological screening. This strategy is not feasible with the non-brominated analog, ethyl 2-(4-nitrophenoxy)acetate, which produces a bare benzoxazinone lacking a diversification handle.

Process Chemistry: High-Yield Synthesis of Advanced Intermediates for Agrochemicals

The high-yielding (97%) and straightforward synthesis of ethyl 2-(4-bromo-2-nitrophenoxy)acetate makes it an economically attractive intermediate for the large-scale preparation of agrochemical leads . The combination of bromo and nitro substituents on a phenoxyacetate framework is a recurring motif in herbicidal and fungicidal compounds [1]. This compound can serve as a common intermediate for exploring structure-activity relationships around the phenoxyacetate pharmacophore, with the bromine atom providing a handle for introducing diverse aryl or heteroaryl groups via cross-coupling. The high yield reduces the cost of goods in the exploratory phase, accelerating hit-to-lead optimization.

Analytical and Quality Control: Benchmarking Purity and Identity Using Validated Spectroscopic Data

Procurement of ethyl 2-(4-bromo-2-nitrophenoxy)acetate from a reputable vendor that provides a certificate of analysis (CoA) referencing the published ¹H NMR spectrum ensures rapid and unambiguous identity confirmation upon receipt . The distinct quartet and triplet pattern for the ethyl ester group, combined with the aromatic proton signals characteristic of the 1,2,4-trisubstituted benzene ring, provides a high-confidence fingerprint. This is critical in regulated environments (e.g., pharmaceutical development) where strict documentation of starting material identity and purity is mandated by ICH Q7 guidelines. The absence of such reference data for less common analogs can create significant delays and compliance risks.

Antimicrobial Lead Discovery: Exploiting the Privileged Halo-Nitro Scaffold

Given the established antimicrobial activity of sec-α-bromo-nitro compounds , ethyl 2-(4-bromo-2-nitrophenoxy)acetate represents a logical starting point for a hit-finding campaign against bacterial or fungal targets. Researchers can prioritize this compound over analogs lacking the bromine or nitro group based on class-level structure-activity relationship (SAR) insights. The ester functionality provides a convenient point for further derivatization (e.g., hydrolysis to the acid for conjugation, or conversion to amides), while the bromine atom offers an orthogonal diversification vector. This dual-modality approach maximizes the chemical space that can be explored from a single starting material.

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